molecular formula C17H18N6OS B2940670 (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021253-92-8

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2940670
CAS No.: 1021253-92-8
M. Wt: 354.43
InChI Key: XSVIIBBACQSODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

This compound's structural characteristics and potential applications in scientific research are explored through novel synthetic approaches and characterization techniques. Shahana and Yardily (2020) detailed the synthesis, spectral characterization, and density functional theory (DFT) studies of similar thiophene compounds, highlighting their structural optimization and potential antibacterial activity through molecular docking studies. Their research offers insights into the molecular architecture and reactivity of such compounds, contributing to the understanding of their applications in materials science and medicinal chemistry (Shahana & Yardily, 2020).

Antimicrobial Activity

The antimicrobial properties of compounds structurally related to (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone have been explored. A study by Nagaraj, Srinivas, and Rao (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. Compounds with specific substituents on the piperazine ring demonstrated significant inhibition of bacterial growth, indicating potential for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Anticancer Activity

Research into thiophene-containing pyrazole derivatives by Inceler, Yılmaz, and Baytas (2013) investigated their anticancer activity against various human cancer cell lines. The study found that certain compounds exhibited promising growth inhibitory effects on specific cancer cells, suggesting the potential for further development in anticancer therapy (Inceler, Yılmaz, & Baytas, 2013).

Electrochromic and Electrochemical Properties

Hu et al. (2013) synthesized and characterized two new electrochromic materials containing carbazole and phenyl-methanone units. These materials demonstrated reasonable optical contrast and fast switching times in their polymer forms, indicating their potential use in electrochromic devices and materials science applications (Hu et al., 2013).

Properties

IUPAC Name

[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIIBBACQSODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.